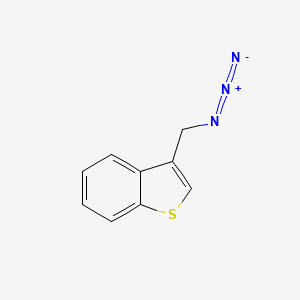

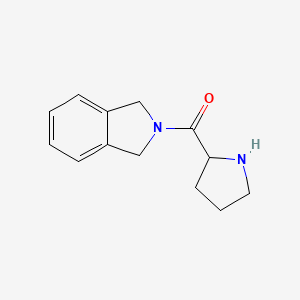

3-(Azidomethyl)-1-benzothiophene

Descripción general

Descripción

3-(Azidomethyl)-1-benzothiophene (3-AMBT) is an organic compound that has been studied extensively in the past few decades due to its potential applications in various fields, such as medicinal chemistry, drug synthesis, and materials science. 3-AMBT has been found to possess a number of interesting properties, including a high reactivity, a low cost of synthesis, and a high solubility in a variety of solvents. This compound has been used in a variety of medicinal and drug synthesis applications, and its mechanism of action has been studied in detail.

Aplicaciones Científicas De Investigación

Regioselective Synthesis and Functionalization

Regioselective Synthesis of C3 Alkylated and Arylated Benzothiophenes : A novel approach leveraging benzothiophene S-oxides for C3-functionalization under mild, metal-free conditions was reported. This method efficiently creates C3-arylated and -alkylated benzothiophenes, overcoming challenges of regioselectivity and the need for high temperatures and precious metals (Shrives et al., 2017).

Construction of Benzothiophene Derivatives via Domino Reactions : The synthesis of benzothiophene and benzothiopheno[2,3-e]azepinedione derivatives through an amine-promoted three-component domino strategy demonstrates a method with wide substrate scope and high reaction yields. This highlights the versatility of benzothiophenes in medicinal chemistry (Deng et al., 2020).

Organic Electronics and Materials Science

High-Performance Organic Semiconductors : Benzothiophene derivatives have been synthesized for use in high-mobility organic field-effect transistors (OFETs), showing exceptional performance due to their highly ordered structure when deposited on substrates. These findings suggest the utility of benzothiophenes in developing advanced organic electronic devices (Ebata et al., 2007).

Organic Solar Cells : A study on non-fullerene organic solar cells incorporated benzothiophene units in the end-group acceptor, demonstrating improved Voc and Jsc values. This highlights the potential of benzothiophene derivatives in enhancing the efficiency of organic photovoltaic devices (Chang et al., 2019).

Extraction and Desulfurization

- Extraction of Benzothiophene from Petroleum Fuels : Research on the extractive desulfurization of aromatic sulfur compounds from petroleum fuels using imidazolium-based ionic liquids showcased the potential of these compounds in environmental and energy applications. This study provides insights into the selectivity and efficiency of different ionic liquids for removing benzothiophene from n-hexane (Varma et al., 2011).

Propiedades

IUPAC Name |

3-(azidomethyl)-1-benzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3S/c10-12-11-5-7-6-13-9-4-2-1-3-8(7)9/h1-4,6H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPBJHWQBEWBRIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CS2)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1468997.png)

![3-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)propanoic acid](/img/structure/B1469005.png)

![1-[(2-Methoxyphenyl)methyl]azetidin-3-amine](/img/structure/B1469006.png)

![{1-[(Dimethylamino)methyl]cyclopentyl}methanamine](/img/structure/B1469015.png)

![3-[2-(2-methylphenyl)ethyl]-1H-pyrazol-5-amine](/img/structure/B1469016.png)